![molecular formula C18H24As2 B14497916 (Butane-1,4-diyl)bis[methyl(phenyl)arsane] CAS No. 63630-64-8](/img/structure/B14497916.png)
(Butane-1,4-diyl)bis[methyl(phenyl)arsane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butane-1,4-diyl)bis[methyl(phenyl)arsane] is an organoarsenic compound characterized by the presence of two arsenic atoms bonded to a butane chain and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,4-diyl)bis[methyl(phenyl)arsane] typically involves the reaction of butane-1,4-diyl dihalides with methyl(phenyl)arsane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium or potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of (Butane-1,4-diyl)bis[methyl(phenyl)arsane] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(Butane-1,4-diyl)bis[methyl(phenyl)arsane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic atoms to lower oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds, such as arsenic oxides, reduced arsenic species, and substituted derivatives with different functional groups .
Scientific Research Applications
(Butane-1,4-diyl)bis[methyl(phenyl)arsane] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (Butane-1,4-diyl)bis[methyl(phenyl)arsane] involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
- (Butane-1,4-diyl)bis[dimethyl(phenyl)arsane]
- (Butane-1,4-diyl)bis[ethyl(phenyl)arsane]
- (Butane-1,4-diyl)bis[phenyl(phenyl)arsane]
Uniqueness
(Butane-1,4-diyl)bis[methyl(phenyl)arsane] is unique due to its specific structural arrangement and the presence of both butane and phenyl groups bonded to arsenic atoms. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
63630-64-8 |
|---|---|
Molecular Formula |
C18H24As2 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
methyl-[4-[methyl(phenyl)arsanyl]butyl]-phenylarsane |
InChI |
InChI=1S/C18H24As2/c1-19(17-11-5-3-6-12-17)15-9-10-16-20(2)18-13-7-4-8-14-18/h3-8,11-14H,9-10,15-16H2,1-2H3 |
InChI Key |
GTXSCRVNDUBETD-UHFFFAOYSA-N |
Canonical SMILES |
C[As](CCCC[As](C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



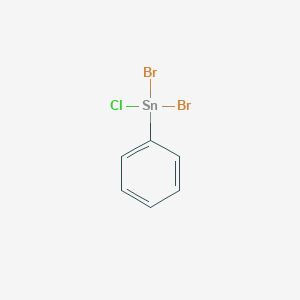
![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)

![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
![N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine](/img/structure/B14497869.png)
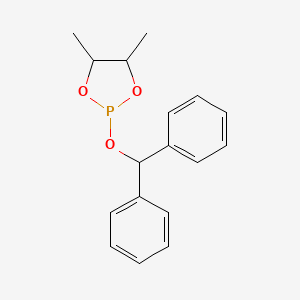
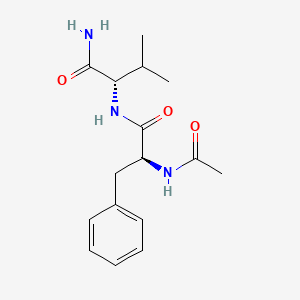
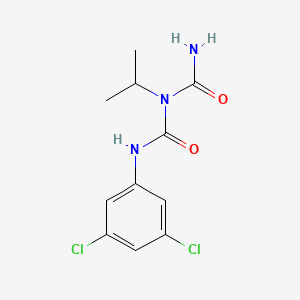
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)
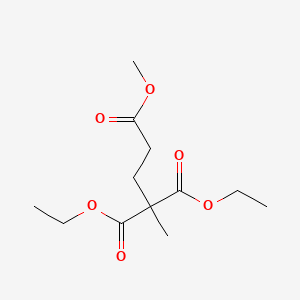
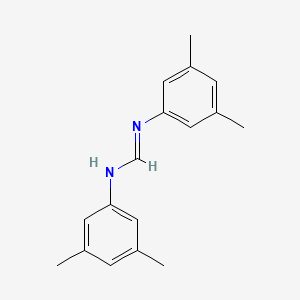
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
